2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide

Description

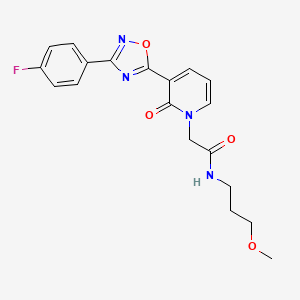

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring fused with a 4-fluorophenyl group, a 2-oxopyridinone moiety, and an N-(3-methoxypropyl)acetamide side chain. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the 4-fluorophenyl group enhances lipophilicity and bioavailability. The 2-oxopyridinone core may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4/c1-27-11-3-9-21-16(25)12-24-10-2-4-15(19(24)26)18-22-17(23-28-18)13-5-7-14(20)8-6-13/h2,4-8,10H,3,9,11-12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDOYMKWTJEWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxypropyl)acetamide is a synthetic organic molecule with potential biological applications. Its structure incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 345.35 g/mol. The presence of the fluorophenyl group and oxadiazole ring contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds containing oxadiazole rings often act as enzyme inhibitors, affecting pathways critical for microbial growth and proliferation.

- DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Research has also pointed to potential anticancer effects:

- The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from µg/mL to µg/mL in specific models .

- Structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance potency against cancer cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including this compound. The research indicated that it effectively inhibited bacterial growth in vitro and showed promise for further development as an antibacterial agent .

- Anticancer Studies : In a preclinical trial involving human cancer cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-Tubercular Activity

Evidence from in silico studies identifies 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide as a closely related compound (). Key comparisons:

The analog’s piperidine-carboxamide side chain may enhance membrane permeability compared to the target compound’s methoxypropyl group, though the latter’s ether linkage could improve solubility. Both retain the 4-fluorophenyl-oxadiazole motif, critical for target engagement .

Compounds with 2-Oxopyridinone Moieties

A patent () describes N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine, which shares the 2-oxopyridinone core but replaces oxadiazole with a difluorobenzoyl group. Differences include:

- Electron-Withdrawing Groups: The patent compound uses 2,4-difluorobenzoyl, enhancing electrophilicity for covalent binding, whereas the target compound relies on oxadiazole for non-covalent interactions.

Fluorinated Heterocycles in Drug Development

and highlight the prevalence of fluorinated heterocycles in antimicrobial and anticancer agents. For example, 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole () uses tetrazole rings for metal coordination (e.g., zinc in bacterial metalloenzymes), whereas the target compound’s oxadiazole may interact with polar residues (e.g., aspartate or glutamate) .

Research Findings and Pharmacological Implications

- Oxadiazole vs. Tetrazole : Oxadiazoles (as in the target compound) exhibit superior metabolic stability compared to tetrazoles, which are prone to oxidative degradation .

- Fluorine Positioning : The 4-fluorophenyl group in the target compound optimizes steric and electronic effects for receptor binding, whereas 3,5-difluorophenyl substitutions () may broaden target specificity .

- Side Chain Optimization : The N-(3-methoxypropyl)acetamide in the target compound balances hydrophilicity and lipophilicity (clogP ≈ 2.5), whereas bulkier groups (e.g., piperidine-carboxamide) may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.